(S)-2-Amino-2-cyclopropylacetic acid hydrochloride
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Overview
Description
(S)-2-Amino-2-cyclopropylacetic acid hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a crystalline compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . This compound is known for its solubility in water and insolubility in ethanol .
Preparation Methods
There are several methods for preparing (S)-2-Amino-2-cyclopropylacetic acid hydrochloride. One common method involves the synthesis of cyclopropylamine and methyl aldehyde . The reaction conditions typically require a controlled environment to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(S)-2-Amino-2-cyclopropylacetic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cyclopropyl-containing carboxylic acids, while reduction reactions may produce cyclopropyl-containing amines .
Scientific Research Applications
(S)-2-Amino-2-cyclopropylacetic acid hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential effects on various biological pathways and processes. In medicine, it is explored for its potential therapeutic applications, including its use as a precursor for drug development . In industry, it is used in the production of agrochemicals and dyestuffs .
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-cyclopropylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed to exert its effects by modulating certain enzymes and receptors involved in metabolic processes . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
(S)-2-Amino-2-cyclopropylacetic acid hydrochloride can be compared with other similar compounds, such as L-Cyclopropylglycine and other cyclopropyl-containing amino acids . These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific chemical properties and its wide range of applications in various fields .
Properties
IUPAC Name |
(2S)-2-amino-2-cyclopropylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c6-4(5(7)8)3-1-2-3;/h3-4H,1-2,6H2,(H,7,8);1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINWYOAHPNHZJF-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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